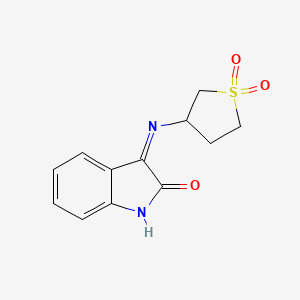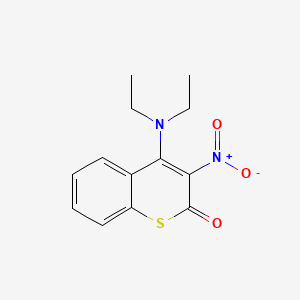
2-(4-bromophenyl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-bromofenil)-5-(4-nitrofenoxi)-1H-isoindol-1,3(2H)-diona es un compuesto orgánico complejo que presenta tanto grupos funcionales bromo como nitro
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2-(4-bromofenil)-5-(4-nitrofenoxi)-1H-isoindol-1,3(2H)-diona típicamente involucra reacciones orgánicas de múltiples pasos. Un método común implica la reacción de 4-bromobenzaldehído con 4-nitrofenol en presencia de una base para formar un intermedio, que luego se cicla para formar la estructura isoindol-diona. Las condiciones de reacción a menudo requieren temperaturas controladas y el uso de disolventes como diclorometano o tolueno.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, se emplean técnicas de purificación como la recristalización y la cromatografía para asegurar la pureza del producto final.
Análisis De Reacciones Químicas
Tipos de Reacciones
2-(4-bromofenil)-5-(4-nitrofenoxi)-1H-isoindol-1,3(2H)-diona puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: El grupo nitro se puede oxidar aún más en condiciones oxidantes fuertes.
Reducción: El grupo nitro se puede reducir a un grupo amina usando agentes reductores como el gas hidrógeno en presencia de un catalizador.
Sustitución: El átomo de bromo se puede sustituir con otros nucleófilos en presencia de un catalizador adecuado.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio (KMnO4) o trióxido de cromo (CrO3) en condiciones ácidas.
Reducción: Gas hidrógeno (H2) con paladio sobre carbón (Pd/C) como catalizador.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base como el hidróxido de sodio (NaOH).
Principales Productos Formados
Oxidación: Formación de derivados nitro con estados de oxidación más altos.
Reducción: Formación de derivados de amina.
Sustitución: Formación de derivados de isoindol-diona sustituidos.
Aplicaciones Científicas De Investigación
2-(4-bromofenil)-5-(4-nitrofenoxi)-1H-isoindol-1,3(2H)-diona tiene varias aplicaciones en la investigación científica:
Química: Utilizado como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: Investigado por su potencial como compuesto bioactivo con propiedades antimicrobianas o anticancerígenas.
Medicina: Explorado por su posible uso en el desarrollo de fármacos, particularmente en el diseño de moléculas que pueden interactuar con objetivos biológicos específicos.
Industria: Utilizado en el desarrollo de materiales avanzados con propiedades electrónicas o fotónicas específicas.
Mecanismo De Acción
El mecanismo de acción de 2-(4-bromofenil)-5-(4-nitrofenoxi)-1H-isoindol-1,3(2H)-diona depende de su interacción con los objetivos moleculares. El grupo nitro puede participar en reacciones redox, mientras que el átomo de bromo puede facilitar la unión a enzimas o receptores específicos. El núcleo isoindol-diona del compuesto puede interactuar con varias vías biológicas, lo que puede llevar a efectos terapéuticos.
Comparación Con Compuestos Similares
Compuestos Similares
- 1-(4-bromofenil)-2-(4-nitrofenoxi)etanona
- N-(4-bromofenil)-2-(4-nitrofenoxi)propanamida
Singularidad
2-(4-bromofenil)-5-(4-nitrofenoxi)-1H-isoindol-1,3(2H)-diona es único debido a su núcleo isoindol-diona, que proporciona propiedades electrónicas y estéricas distintas en comparación con otros compuestos similares
Propiedades
Fórmula molecular |
C20H11BrN2O5 |
|---|---|
Peso molecular |
439.2 g/mol |
Nombre IUPAC |
2-(4-bromophenyl)-5-(4-nitrophenoxy)isoindole-1,3-dione |
InChI |
InChI=1S/C20H11BrN2O5/c21-12-1-3-13(4-2-12)22-19(24)17-10-9-16(11-18(17)20(22)25)28-15-7-5-14(6-8-15)23(26)27/h1-11H |
Clave InChI |
UFPZVECQICDYEV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=C(C=C4)[N+](=O)[O-])Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3Z)-3-hydrazono-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B11711747.png)
![2-(2,2,2-Trichloro-1-isobutyrylamino-ethylamino)-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid methyl ester](/img/structure/B11711750.png)

![3-(3-fluorophenyl)-2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-oxopropanenitrile](/img/structure/B11711761.png)
![7-[(4-methylphenyl)amino]-8H-naphtho[2,3-a]phenothiazine-8,13(14H)-dione](/img/structure/B11711772.png)
![2-Methyl-N'-[(1E)-phenylmethylidene]benzohydrazide](/img/structure/B11711776.png)


![2-[Bis(2-{[3-(3,5-DI-tert-butyl-4-hydroxyphenyl)propanoyl]oxy}ethyl)amino]ethyl 3-(3,5-DI-tert-butyl-4-hydroxyphenyl)propanoate](/img/structure/B11711804.png)
![(2E)-3-(furan-2-yl)-N,N-dimethyl-2-[(4-methylphenyl)formamido]prop-2-enamide](/img/structure/B11711811.png)


![Benzenamine, 4,4'-methylenebis[N-[[4-(dimethylamino)phenyl]methylene]-](/img/structure/B11711831.png)

